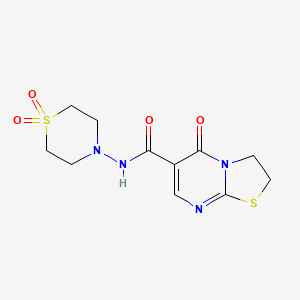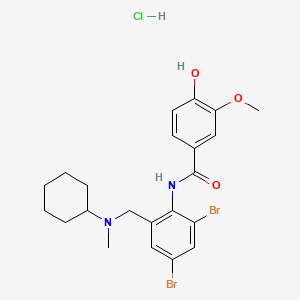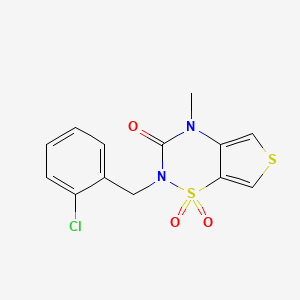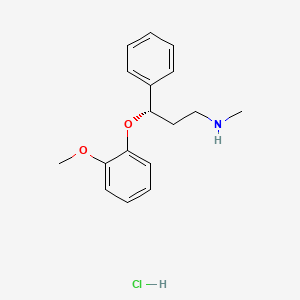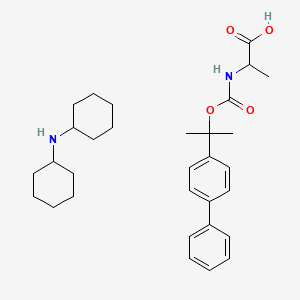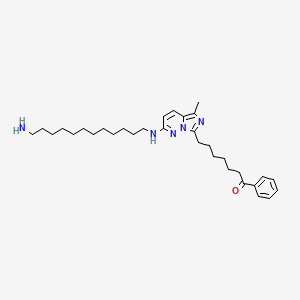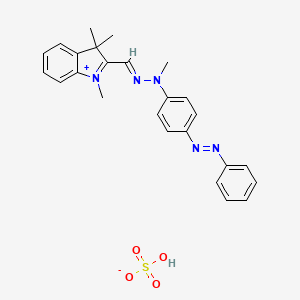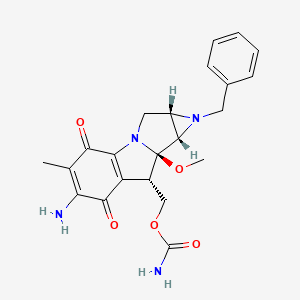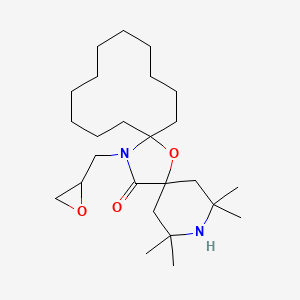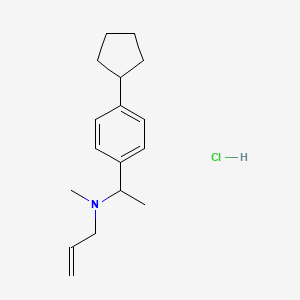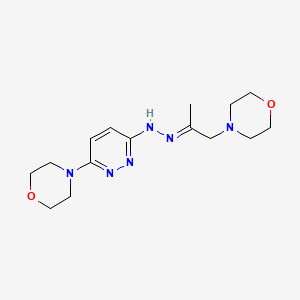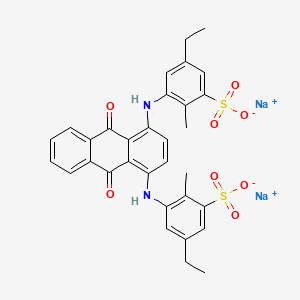
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) is a complex organic compound with the molecular formula C32H28N2Na2O8S2 . It is known for its unique structure, which includes an anthracene core with sulfonate groups, making it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) involves multiple steps. The primary route includes the reaction of anthracene derivatives with sulfonating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where anthracene derivatives are treated with sulfonating agents. The reaction conditions are optimized to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted anthracene compounds .
Applications De Recherche Scientifique
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups facilitate binding to specific sites on proteins, altering their activity and leading to various biochemical effects. The anthracene core plays a crucial role in the compound’s fluorescence properties, making it useful as a probe in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium bis(benzenesulphonate): Similar in structure but lacks the anthracene core.
Disodium 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl))]bis(benzenesulphonate): Contains a similar anthracene core but with different substituents.
Uniqueness
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(ethyltoluenesulphonate) is unique due to its specific combination of anthracene and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Propriétés
Numéro CAS |
83027-61-6 |
|---|---|
Formule moléculaire |
C32H28N2Na2O8S2 |
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
disodium;5-ethyl-3-[[4-(5-ethyl-2-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-5-19-13-25(17(3)27(15-19)43(37,38)39)33-23-11-12-24(30-29(23)31(35)21-9-7-8-10-22(21)32(30)36)34-26-14-20(6-2)16-28(18(26)4)44(40,41)42;;/h7-16,33-34H,5-6H2,1-4H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
QIIXKWMKRRMRFV-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC(=C(C(=C1)S(=O)(=O)[O-])C)NC2=C3C(=C(C=C2)NC4=C(C(=CC(=C4)CC)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
